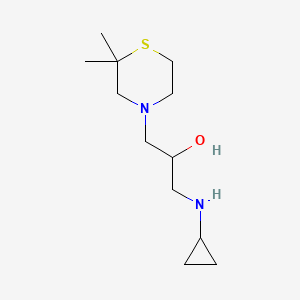
1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol is a synthetic organic compound characterized by its unique structural features, including a cyclopropylamino group and a dimethylthiomorpholine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate halogenated precursor under basic conditions.
Introduction of the Dimethylthiomorpholine Ring: This step involves the reaction of a suitable thiomorpholine derivative with a dimethylating agent, such as dimethyl sulfate, under controlled conditions.
Coupling Reaction: The final step involves coupling the cyclopropylamino intermediate with the dimethylthiomorpholine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure precise control over reaction parameters, such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thiomorpholine groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(Cyclopropylamino)-3-(2,2-dimethylmorpholin-4-yl)propan-2-ol: This compound lacks the sulfur atom present in the thiomorpholine ring, which may affect its chemical reactivity and biological activity.
1-(Cyclopropylamino)-3-(2,2-dimethylpiperidin-4-yl)propan-2-ol: The piperidine ring in this compound provides different steric and electronic properties compared to the thiomorpholine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2OS/c1-12(2)9-14(5-6-16-12)8-11(15)7-13-10-3-4-10/h10-11,13,15H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTAFOPIMHZBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC(CNC2CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599223-13-8 |
Source


|
| Record name | 1-(cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Fluorocyclopropyl)methyl-(1-methyl-5-oxopyrrolidin-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2750397.png)

![(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2750399.png)
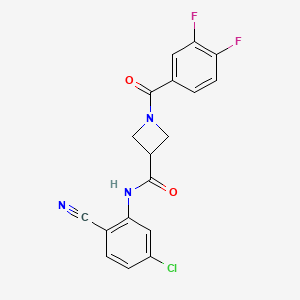
![1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2750404.png)

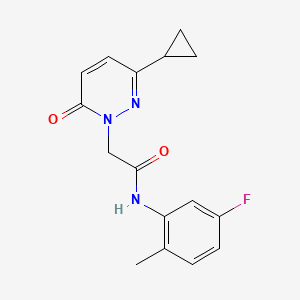
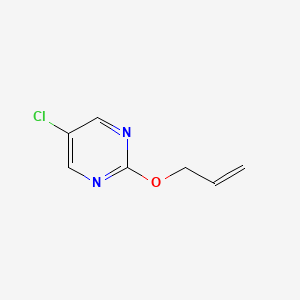

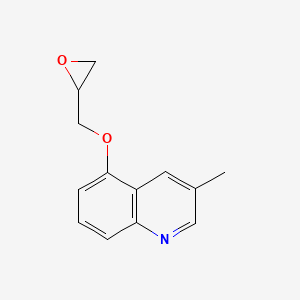
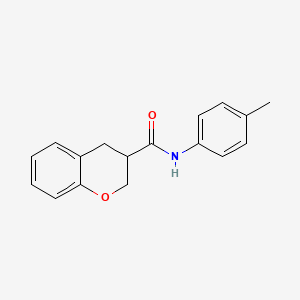
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide](/img/structure/B2750417.png)

